1,1-Dimethyl-1H-naphtho[1,8-bc]siline
Description
1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a silicon-containing polycyclic heteroaromatic compound characterized by a naphthalene backbone fused with a siline (silicon-containing five-membered ring). Structural analogs (e.g., oxygen- or selenium-containing naphtho-fused systems) suggest that silicon’s larger atomic radius and lower electronegativity may alter conjugation and reactivity compared to carbon or other heteroatoms.
Properties
CAS No. |
50535-78-9 |
|---|---|
Molecular Formula |
C14H14Si |
Molecular Weight |
210.35 g/mol |
IUPAC Name |
2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3 |
InChI Key |
XXMNDGRCRCSZDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,1-Dimethyl-1H-naphtho[1,8-bc]siline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.
Scientific Research Applications
1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in catalysis.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related naphtho-fused heterocycles with diverse heteroatoms (O, S, Se). Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Naphtho-Fused Heterocycles
Key Insights
Electronic Effects: Silicon (hypothetical in 1,1-Dimethyl-1H-naphtho[1,8-bc]siline) has a lower electronegativity than O, S, or Se, which would reduce ring aromaticity but enhance σ-bond stability. Selenium in diselenole systems (e.g., Naphtho[1,8-cd]-1,2-diselenole) exhibits redox-active behavior, unlike oxygen in lactones .
Reactivity: Sulfur-containing 1:8-dithiophenol oxidizes cleanly to disulfides without polysulfide byproducts, a trait valuable in polymer chemistry . Oxazinones (e.g., ) undergo ring-opening reactions under acidic conditions, a feature less likely in silicon-based systems due to Si–C bond stability.
Thermal Stability :
- Lactones (e.g., 1H,3H-Naphtho[1,8-cd]pyran-1-one) exhibit high thermal stability (decomposition >300°C), whereas selenium analogs may degrade at lower temperatures due to weaker Se–C bonds .
Applications: Diselenoles are explored in organic semiconductors, while oxazinones are prioritized for pharmaceutical synthesis . Silicon analogs could bridge these domains by combining tunable optoelectronic properties with hydrolytic resistance.
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